molecular formula C9H14BrN B6334179 1-Propyl-3-methylpyridinium bromide CAS No. 67021-55-0

1-Propyl-3-methylpyridinium bromide

Cat. No.: B6334179
CAS No.: 67021-55-0
M. Wt: 216.12 g/mol
InChI Key: HIACCFPBDMPFAD-UHFFFAOYSA-M
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Description

1-Propyl-3-methylpyridinium bromide is a pyridinium salt with the chemical formula C₉H₁₄BrN. It is a type of ionic liquid, which are salts that are liquid at or near room temperature. These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. This compound is used in various scientific and industrial applications due to these properties .

Preparation Methods

The synthesis of 1-Propyl-3-methylpyridinium bromide typically involves the alkylation of 3-methylpyridine with 1-bromopropane. The reaction is carried out in an organic solvent, such as acetonitrile, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial production methods for pyridinium salts, including this compound, often involve similar synthetic routes but on a larger scale. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Propyl-3-methylpyridinium bromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, metathesis reactions with silver nitrate would yield 1-Propyl-3-methylpyridinium nitrate .

Scientific Research Applications

Electrochemical Applications

Electrolyte Additive in Zinc-Bromine Batteries

3-MPrPy is utilized as an additive in zinc-bromine flow batteries, enhancing the performance of the electrolyte solutions. The compound helps stabilize the electrolyte and improve the efficiency of bromine generation during electrochemical reactions. Specifically, it has been shown to facilitate the formation of a clear aqueous solution that maintains high concentrations of active species, which is critical for battery performance .

Mechanism of Action

The mechanism by which 3-MPrPy enhances battery performance involves its ability to form complexes with bromine and zinc ions, thereby increasing their solubility and mobility within the electrolyte. This leads to improved charge/discharge cycles and overall efficiency of the battery system .

Material Science Applications

Nanocellulose Production

Recent studies have indicated that 3-MPrPy can be effectively used in the production of nanocellulose from cellulose fibers. The ionic liquid acts as a solvent that facilitates the breakdown of cellulose into nanofibers, which can then be utilized in various applications such as composites, coatings, and biomedical materials .

Comparative Studies

In comparative studies with other ionic liquids, 3-MPrPy demonstrated superior performance in terms of yield and quality of nanocellulose produced. The use of 3-MPrPy allowed for a more efficient extraction process while maintaining the integrity of cellulose .

Toxicological Studies

Biocompatibility Assessment

Research has focused on assessing the toxicity profiles of 3-MPrPy compared to other ionic liquids. It was found that 3-MPrPy exhibits lower toxicity levels in aquatic environments, making it a more environmentally friendly option for industrial applications .

Toxicity Testing Results

In toxicity assays using Vibrio fischeri, 3-MPrPy showed higher EC50 values compared to imidazolium-based ionic liquids, indicating lower acute toxicity. This characteristic is crucial for its application in processes where environmental impact is a concern .

Summary Table of Applications

Application AreaSpecific UseBenefits
ElectrochemistryAdditive in zinc-bromine batteriesEnhances efficiency and stability
Material ScienceNanocellulose productionHigh yield and quality
ToxicologyBiocompatibility assessmentsLower toxicity compared to alternatives
SynthesisSolvent-free synthesisSimplified processing

Mechanism of Action

The mechanism of action of 1-Propyl-3-methylpyridinium bromide depends on its application. In antimicrobial studies, it is believed to disrupt microbial cell membranes, leading to cell death. In electrochemical applications, its high ionic conductivity facilitates the efficient transfer of ions, improving the performance of batteries and supercapacitors .

Comparison with Similar Compounds

1-Propyl-3-methylpyridinium bromide can be compared with other pyridinium salts, such as:

    1-Butyl-3-methylpyridinium bromide: Similar in structure but with a longer alkyl chain, which affects its solubility and melting point.

    1-Ethyl-3-methylpyridinium bromide: Has a shorter alkyl chain, resulting in different physical properties.

    1-Methylpyridinium bromide: Lacks the additional alkyl group, making it less hydrophobic

The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

IUPAC Name

3-methyl-1-propylpyridin-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.BrH/c1-3-6-10-7-4-5-9(2)8-10;/h4-5,7-8H,3,6H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIACCFPBDMPFAD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CC=CC(=C1)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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